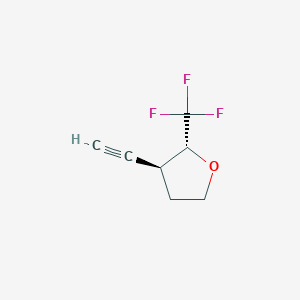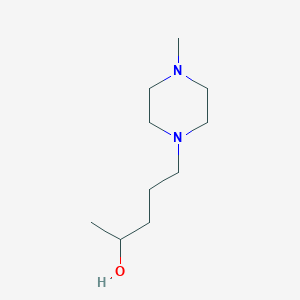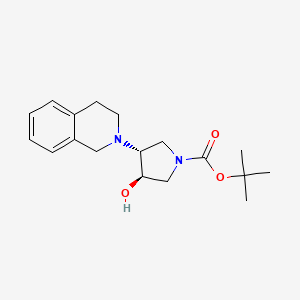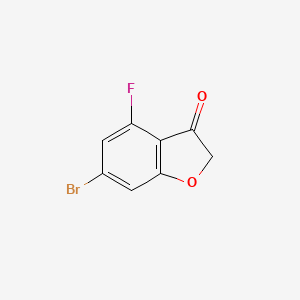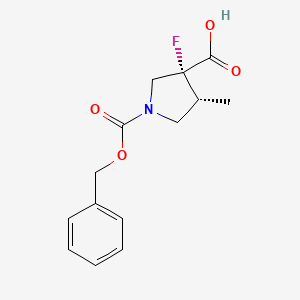
(3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a fluorine atom and a pyrrolidine ring, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidine and phenylmethoxycarbonyl chloride.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Protein Binding: Investigated for its binding affinity to specific proteins.
Medicine:
Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas.
Pharmacokinetics: Studied for its pharmacokinetic properties and metabolic pathways.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
作用机制
The mechanism of action of (3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
相似化合物的比较
- (3R,4R)-3-chloro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
- (3R,4R)-3-bromo-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Comparison:
- Fluorine vs. Halogen Substituents: The presence of a fluorine atom in (3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid provides unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo counterparts.
- Reactivity: The fluorine-containing compound may exhibit different reactivity patterns in chemical reactions due to the strong electronegativity of fluorine.
- Biological Activity: The biological activity of the fluorine derivative may differ from other halogen derivatives, influencing its potential applications in medicinal chemistry.
属性
分子式 |
C14H16FNO4 |
|---|---|
分子量 |
281.28 g/mol |
IUPAC 名称 |
(3R,4R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16FNO4/c1-10-7-16(9-14(10,15)12(17)18)13(19)20-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,17,18)/t10-,14+/m1/s1 |
InChI 键 |
SICBATVQYRCHKT-YGRLFVJLSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



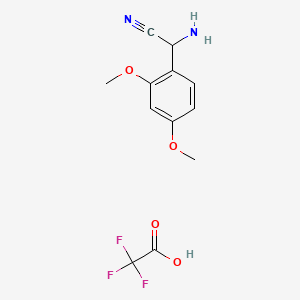
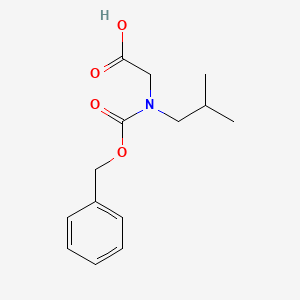
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
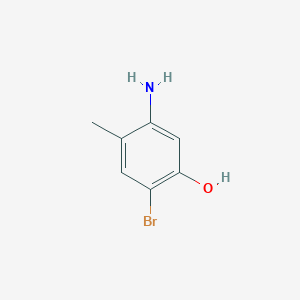
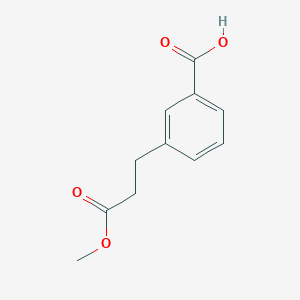
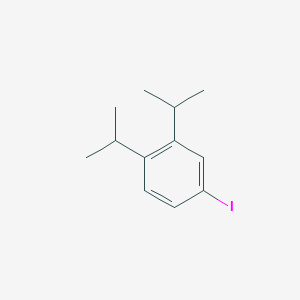
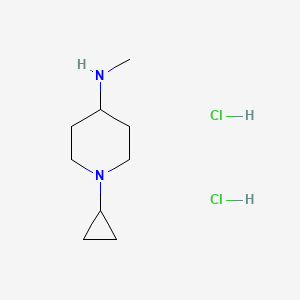
amino}acetic acid](/img/structure/B13511655.png)
